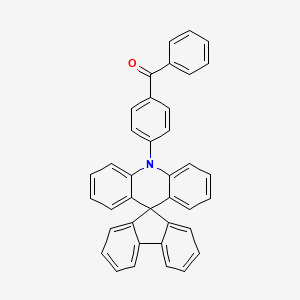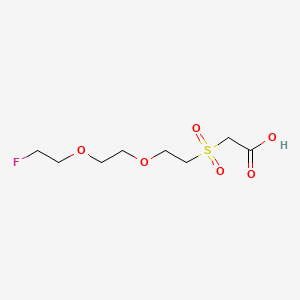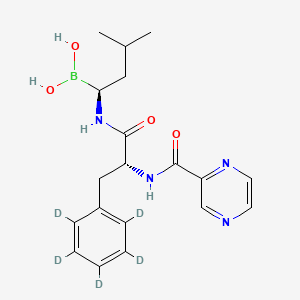
Nemadipine B-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nemadipine B-d10 is a deuterated form of Nemadipine B, a calcium channel blocker. It is primarily used in scientific research due to its unique properties and stability. The compound has the molecular formula C₁₉H₁₁D₁₀Cl₂NO₄ and a molecular weight of 408.34 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nemadipine B-d10 can be synthesized through a solvent-free protocol using an In–SiO₂ composite as a heterogeneous Lewis acid catalyst in the multicomponent Hantzsch synthesis of symmetrical and non-symmetrical 1,4-dihydropyridines . This method involves the reaction of appropriate starting materials under specific conditions to yield the desired deuterated product.
Industrial Production Methods
The industrial production of this compound involves the sourcing of high-purity starting materials and the application of optimized reaction conditions to ensure the consistent quality and yield of the compound. The production process is typically carried out in specialized facilities equipped to handle the specific requirements of deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions
Nemadipine B-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Aplicaciones Científicas De Investigación
Nemadipine B-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biological studies to investigate the effects of calcium channel blockers on cellular processes.
Medicine: Utilized in pharmacological research to explore potential therapeutic applications and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
Nemadipine B-d10 exerts its effects by blocking calcium channels, specifically targeting the voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . The compound’s mechanism of action involves stabilizing the inactive conformation of these channels, reducing their activity and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nimodipine: Another calcium channel blocker with similar properties but different molecular structure and applications.
Nifedipine: A related compound used in the treatment of hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used in cardiovascular medicine.
Uniqueness
Nemadipine B-d10 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in scientific research. The presence of deuterium atoms in place of hydrogen atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool for researchers .
Propiedades
Fórmula molecular |
C19H21Cl2NO4 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
Clave InChI |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)



